molecular formula C6H9BrN2O B3046818 (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol CAS No. 1310379-30-6

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3046818
CAS No.: 1310379-30-6
M. Wt: 205.05
InChI Key: AQVZIFBABRFRML-UHFFFAOYSA-N
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Description

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4-bromo-1-ethyl-1H-pyrazol-3-yl)formaldehyde or (4-bromo-1-ethyl-1H-pyrazol-3-yl)carboxylic acid .

Scientific Research Applications

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

(4-bromo-1-ethyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVZIFBABRFRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275444
Record name 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-30-6
Record name 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310379-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-methanol, 4-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 6
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